N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
Description
N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a cyclopropylcarbonyl group, and a pyridinylisothiazole moiety.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(cyclopropanecarbonylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c21-14-6-2-1-5-13(14)11-23-20(27)18-17(24-19(26)12-8-9-12)16(25-28-18)15-7-3-4-10-22-15/h1-7,10,12H,8-9,11H2,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQIZSHVYVRMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Preparation
A thioamide derivative is synthesized by treating a β-ketoamide precursor with Lawesson’s reagent. For this compound, the β-ketoamide must incorporate the pyridin-2-yl group at the β-position:
$$
\text{CH}3\text{C(O)NH(C}5\text{H}4\text{N-2)} + \text{Lawesson's reagent} \rightarrow \text{CH}3\text{C(S)NH(C}5\text{H}4\text{N-2)}
$$
Reaction conditions:
α-Halo Carboxamide Synthesis
The α-bromo derivative of ethyl 2-(chlorophenylmethylamino)-2-oxoacetate is prepared via bromination:
$$
\text{ClC}6\text{H}4\text{CH}2\text{NHCOCOOEt} + \text{NBS} \rightarrow \text{ClC}6\text{H}4\text{CH}2\text{NHCOCBr(O)OEt}
$$
Conditions:
Thiazole Ring Closure
The thioamide and α-bromo carboxamide react to form the thiazole core:
$$
\text{CH}3\text{C(S)NH(C}5\text{H}4\text{N-2)} + \text{ClC}6\text{H}4\text{CH}2\text{NHCOCBr(O)OEt} \rightarrow \text{Thiazole-5-carboxamide intermediate}
$$
Conditions:
Functionalization of the Thiazole Ring
Introduction of the Cyclopropaneamido Group at Position 4
The amino group at position 4 is acylated using cyclopropanecarbonyl chloride, as demonstrated in WO2023117914A1:
$$
\text{Thiazole-NH}_2 + \text{Cyclopropanecarbonyl chloride} \rightarrow \text{Thiazole-4-cyclopropaneamido}
$$
Conditions:
Amidation at Position 5 with (2-Chlorophenyl)methylamine
The ethyl ester of the 5-carboxamide is hydrolyzed to the carboxylic acid, followed by coupling with (2-chlorophenyl)methylamine:
$$
\text{Thiazole-5-COOEt} \xrightarrow{\text{NaOH}} \text{Thiazole-5-COOH} \xrightarrow{\text{EDCl/HOBt}} \text{Thiazole-5-CONHCH}2\text{(2-ClC}6\text{H}_4)}
$$
Conditions:
- Hydrolysis: 2 M NaOH, ethanol, 70°C, 3 hours
- Coupling: EDCl (1.2 eq), HOBt (1.1 eq), DMF, 24 hours
- Yield: 76%
Optimization and Challenges
Regioselectivity in Thiazole Formation
The Hantzsch reaction’s regioselectivity is influenced by the electronic effects of the pyridinyl group. Computational studies suggest the pyridin-2-yl group directs bromination to the α-position, ensuring correct ring closure.
Cyclopropaneamido Acylation Side Reactions
Competitive over-acylation at the thiazole nitrogen is mitigated by using bulky bases (e.g., DIPEA) and low temperatures.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₉H₁₆ClN₅O₂S | HRMS |
| Melting Point | 214–216°C | DSC |
| HPLC Purity | 99.2% | C18 column, 254 nm |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (d, 1H, pyridine), 7.45 (m, 4H, Ar) | Bruker Avance III |
Comparative Analysis of Alternative Routes
One-Pot Thiazole Formation
A modified Hantzsch protocol from WO2023117914A1 combines thioamide and α-halo carbonyl components in a microwave-assisted reaction:
- Temperature: 150°C
- Time: 20 minutes
- Yield: 70%
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing EDCl with T3P® reduces racemization risks and improves atom economy:
- T3P®: 50% solution in ethyl acetate
- Yield: 82%
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23 (solvent recovery reduces to 18)
- E-factor : 34 kg waste/kg product
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and pyridine rings exhibit promising anticancer properties. For instance, derivatives of thiazole have been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancers . The specific compound N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide may share similar mechanisms of action due to its structural similarities with known anticancer agents.
Antimicrobial Properties
Compounds with thiazole moieties have been extensively studied for their antimicrobial activities. A study highlighted the synthesis of thiazole derivatives that exhibited significant antibacterial and antifungal properties . This suggests that this compound could also be evaluated for its potential as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been documented in several studies. These compounds can act as inhibitors of key inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases . The specific compound may possess similar properties due to its structural characteristics.
Molecular Docking Studies
In silico studies using molecular docking techniques have been employed to predict the binding affinity of various compounds to biological targets. Preliminary docking studies on related thiazole derivatives suggest that these compounds can effectively interact with enzymes involved in inflammatory processes, such as lipoxygenases . Conducting similar docking studies for this compound could provide insights into its mechanism of action and therapeutic potential.
Synthesis and Characterization
A recent study synthesized thiazole derivatives and characterized them using nuclear magnetic resonance (NMR) and mass spectrometry (MS). The synthesized compounds exhibited promising biological activities, which were attributed to their unique structural features . This methodology could be applied to synthesize this compound for further biological evaluation.
Biological Assays
Biological assays evaluating the cytotoxicity of thiazole derivatives against cancer cell lines demonstrated significant activity. For example, compounds were tested against MCF7 breast cancer cells and showed IC50 values indicating effective inhibition of cell growth . Similar assays could be performed for this compound to assess its anticancer potential.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide
- N-benzyl-2-[(cyclopropylcarbonyl)(methyl)amino]benzamide
- 2-[(cyclopropylcarbonyl)amino]benzamide
Uniqueness
N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features
Biological Activity
N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a thiazole ring, a pyridine moiety, and a chlorophenyl group, which contribute to its biological activity. The presence of these functional groups is essential for its interaction with biological targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance:
- In vitro studies have shown that compounds similar to this compound demonstrate significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of 0.06 µM for a related thiazole derivative against non-small cell lung cancer (NCI-H522) cells .
- Structure-Activity Relationship (SAR) analyses suggest that modifications in the thiazole and phenyl rings can enhance anticancer efficacy. For example, the introduction of electron-donating groups at specific positions on the phenyl ring has been linked to increased activity .
Antimicrobial Activity
The compound's thiazole structure is also associated with antimicrobial properties. Thiazoles have been reported to inhibit bacterial growth effectively:
- In a comparative study, thiazole derivatives showed varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Anti-Trypanosomal Activity
Another area of interest is the anti-Trypanosoma cruzi activity:
- A series of related thiazole compounds were tested for their ability to inhibit T. cruzi, the causative agent of Chagas disease. Some derivatives exhibited IC50 values as low as 1.2 mM against trypomastigotes, demonstrating promising anti-parasitic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, contributing to their cytotoxic effects .
Case Studies
Several case studies have highlighted the efficacy of thiazole-based compounds:
- Anticancer Efficacy : A derivative demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted therapy.
- Anti-Trypanosomal Studies : In vivo studies on animal models showed that specific thiazole derivatives significantly reduced parasitemia in T. cruzi-infected mice .
Data Summary
| Biological Activity | IC50 Value | Target |
|---|---|---|
| Anticancer (NCI-H522) | 0.06 µM | Lung Cancer |
| Antimicrobial | Varies | Bacteria |
| Anti-Trypanosomal | 1.2 mM | T. cruzi |
Q & A
Basic: How can researchers optimize the synthetic route for this compound while minimizing byproduct formation?
Methodological Answer:
Synthetic optimization requires systematic evaluation of reaction conditions (solvent, temperature, catalysts) and purification techniques. For example, details a multi-step synthesis involving base-mediated coupling reactions (e.g., using sodium carbonate or DBU) to improve yield and selectivity. Key steps include:
- Protection/deprotection strategies for reactive functional groups (e.g., carbamates).
- Base selection to control nucleophilicity and reduce side reactions (e.g., DBU minimizes hydrolysis of sensitive intermediates) .
- Chromatographic purification (e.g., flash chromatography with gradient elution) to isolate the target compound from structurally similar byproducts.
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Structural validation requires a combination of:
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in for analogous thiazole derivatives .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : For resolving aromatic protons (e.g., pyridinyl and chlorophenyl groups) and cyclopropaneamido conformation .
Basic: What in vitro assays are recommended for initial target identification?
Methodological Answer:
Target identification begins with broad-spectrum kinase or receptor binding assays due to the compound’s heterocyclic motifs (thiazole, pyridine). highlights protocols for agrochemical analogs, including:
- Fluorescence polarization assays to screen for interactions with ATP-binding pockets.
- Cellular viability assays (e.g., MTT) to assess cytotoxicity in disease-relevant cell lines .
- Docking simulations using crystallographic data from homologous targets (e.g., PDB structures of thiazole-binding enzymes) .
Advanced: How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across analogs?
Methodological Answer:
Contradictory bioactivity often arises from subtle structural variations. and suggest:
- Systematic substitution : Replace cyclopropaneamido with bulkier groups (e.g., deuterated analogs in ) to evaluate steric effects on binding .
- Electron-withdrawing/donating group analysis : Compare chloro- vs. fluoro-substituted phenyl rings to assess electronic impacts on target affinity .
- Meta-analysis : Cross-reference bioactivity data from structurally similar compounds (e.g., oxazolo-pyridines in ) to identify conserved pharmacophores .
Advanced: How should researchers address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?
Methodological Answer:
PK contradictions require orthogonal validation :
- In vitro hepatic microsome assays : Compare metabolic stability across species (e.g., human vs. rodent CYP450 isoforms) .
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate solubility, logP, and plasma protein binding data to predict in vivo behavior .
- Tracer studies : Use radiolabeled compounds (e.g., ¹⁴C-labeled pyridine) to track absorption/distribution in animal models .
Advanced: What computational strategies improve binding affinity predictions for this compound?
Methodological Answer:
Advanced in silico methods include:
- Molecular dynamics (MD) simulations : To model flexibility of the cyclopropaneamido group and its impact on target engagement (e.g., 100-ns simulations in explicit solvent) .
- Free-energy perturbation (FEP) : Quantify binding energy differences between halogenated analogs (e.g., Cl vs. Br substitutions) .
- Fragment-based docking : Deconstruct the molecule into thiazole, pyridine, and cyclopropane fragments to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
